1-Butanoylpiperazine-2,5-dione
Description
1-Butanoylpiperazine-2,5-dione is a diketopiperazine (DKP) derivative featuring a butanoyl group substituted at the N1 position of the piperazine-2,5-dione core. This aliphatic acyl substituent distinguishes it from other DKPs, which often incorporate aromatic or heterocyclic moieties.
Properties
CAS No. |
151079-67-3 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.195 |
IUPAC Name |
1-butanoylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H12N2O3/c1-2-3-7(12)10-5-6(11)9-4-8(10)13/h2-5H2,1H3,(H,9,11) |
InChI Key |
PNRGIFBVKXGWSJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CC(=O)NCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Diversity and Substituent Effects
Piperazine-2,5-dione derivatives are typically modified at the N1 and/or N4 positions. Key structural variations include:
Key Observations :
- Aromatic vs. Aliphatic Substituents: Aryl-substituted derivatives (e.g., 7c, 7e) exhibit rigidity and π-π interactions, whereas 1-Butanoylpiperazine-2,5-dione’s aliphatic chain may improve solubility in nonpolar solvents .
- Functional Group Impact : Methoxy groups (e.g., 7e, 9a) enhance water solubility, while benzoyl or benzylidene groups (e.g., 9a, 3) introduce conjugation and UV activity .
Physicochemical and Spectral Properties
- Melting Points : Aryl-substituted DKPs (e.g., 7c: white solid, mp >250°C) generally have higher melting points than aliphatic derivatives due to crystallinity .
- Spectroscopy: ESI-MS: Aromatic DKPs (e.g., 7c: m/z 191.2) show distinct fragmentation patterns compared to acylated derivatives (e.g., 9a: m/z 385.14) . NMR: Aromatic protons in 7c–7e resonate at δ 6.8–7.5 ppm, while aliphatic protons in 1-Butanoylpiperazine-2,5-dione would appear at δ 0.9–2.4 ppm (butanoyl CH2/CH3) .
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